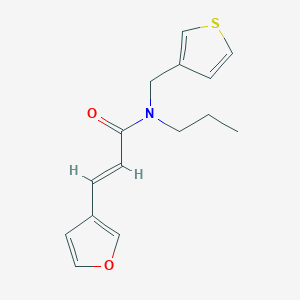![molecular formula C20H23N5O3 B2941546 8-(3-hydroxypropyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915928-37-9](/img/structure/B2941546.png)
8-(3-hydroxypropyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a purine derivative. Purines are biologically significant molecules and are part of many biochemical processes. They are key components of nucleic acids like DNA and RNA and are involved in cellular energy transfer and protein synthesis .
Molecular Structure Analysis
The compound has a purine core, which is a two-ring system composed of a pyrimidine ring fused to an imidazole ring. It also has various substituents on the purine core, including a 3-hydroxypropyl group and a 4-methylbenzyl group .Chemical Reactions Analysis
Purine derivatives can undergo a variety of chemical reactions, including substitutions, additions, and eliminations, depending on the specific substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure and substituents. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Properties
The chemical compound falls within the broader category of mesoionic purinone analogs and imidazo[2,1-f]purine derivatives, which have been extensively studied for their unique properties and potential applications in scientific research. One study focuses on the synthesis and properties of mesoionic 5‐substituted‐6‐methylimidazo[1,2‐c]pyrimidine‐2,7‐diones, which are analogs of purine-2,8-dione. These compounds exist predominantly in the C3-H tautomeric form and undergo hydrolytic ring-opening reactions, showcasing their potential for further chemical modifications and applications in biochemical studies (Coburn & Taylor, 1982).
Antiviral Activity
Another research avenue explores the synthesis and antiviral activity of imidazo[1,2-a]-s-triazine nucleosides and their guanine, guanosine, and guanosine monophosphate analogues. The creation of these compounds involves intricate chemical synthesis, yielding products tested against various viruses in tissue culture. This study underscores the potential use of imidazo[2,1-f]purine derivatives in developing novel antiviral drugs (Kim et al., 1978).
Pharmacological Evaluation
Research on the structure-activity relationships and molecular studies of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones reveals their affinity for serotoninergic and dopaminergic receptors. This line of study is instrumental in identifying potential therapeutic agents for treating mood disorders, indicating the value of these compounds in psychiatric and neurological research (Zagórska et al., 2015).
Safety Evaluation
The toxicological evaluation of novel compounds related to the chemical structure , for use in food and beverage applications, highlights the importance of assessing safety for consumer health. Such studies ensure that any potential applications of these compounds in flavor modification or food processing meet rigorous safety standards (Karanewsky et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-(3-hydroxypropyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-13-5-7-15(8-6-13)12-25-18(27)16-17(22(3)20(25)28)21-19-23(9-4-10-26)14(2)11-24(16)19/h5-8,11,26H,4,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODQZDUPIFCFML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3C=C(N4CCCO)C)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16618991 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2941469.png)
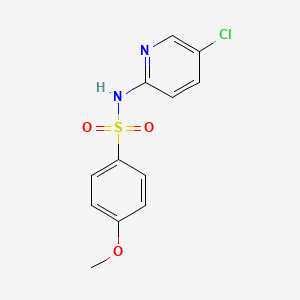
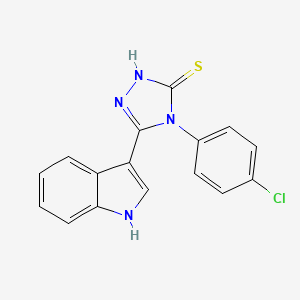
![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide](/img/structure/B2941474.png)
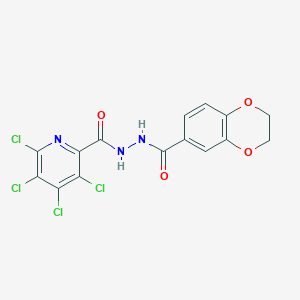
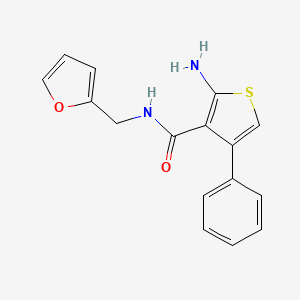
![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2941479.png)


![1-[3-(4-Methoxyphenyl)isoxazol-5-yl]cyclopentan-1-ol](/img/structure/B2941483.png)
